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Gabapentin-d6 HCl

Cat. No.: B602474
CAS No.: 1432061-73-8
M. Wt: 213.74
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Description

Theoretical Underpinnings of Stable Isotope Labeling in Pharmaceutical Sciences

The application of stable isotope labeling in pharmaceutical sciences is grounded in its ability to provide detailed insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile. musechem.comnih.gov By introducing a labeled version of a drug, scientists can accurately track its journey through the body, distinguishing it from endogenous compounds and its unlabeled form. metsol.comnih.gov This is particularly valuable in metabolic studies, where the transformation of a drug into its various metabolites can be precisely monitored. symeres.comnih.gov

Mass spectrometry (MS) is the primary analytical technique used in conjunction with stable isotope labeling. nih.gov The mass difference between the labeled and unlabeled compounds allows for their distinct detection and quantification, even when they co-elute during chromatographic separation. nih.gov This high degree of selectivity and sensitivity makes stable isotope labeling an indispensable tool for modern bioanalysis. nih.gov Furthermore, the use of stable isotopes can help to overcome challenges in quantitative analysis, such as ion suppression and low reproducibility, which can be problematic when a proper internal standard is unavailable. nih.gov

Strategic Rationale for Deuteration in Drug Development and Discovery Programs

Deuteration, the specific substitution of hydrogen atoms with deuterium (B1214612), has emerged as a key strategy in drug discovery and development. nih.govunibestpharm.com This seemingly subtle modification can have a significant impact on a drug's pharmacokinetic properties. nih.govresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down the rate of metabolic reactions that involve the cleavage of this bond. unibestpharm.com This phenomenon, known as the kinetic isotope effect, can lead to several therapeutic advantages. symeres.com

By strategically placing deuterium atoms at metabolically vulnerable sites within a drug molecule, medicinal chemists can:

Improve Metabolic Stability: Slowing down metabolism can increase the drug's half-life, potentially leading to reduced dosing frequency. unibestpharm.com

Enhance Safety and Tolerability: Deuteration can alter metabolic pathways, potentially reducing the formation of toxic or reactive metabolites. nih.govunibestpharm.com

Improve Selectivity: In some cases, deuteration can prevent the formation of non-selective metabolites, thereby enhancing the drug's selectivity for its intended target. unibestpharm.com

The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, followed by the de novo deuterated drug deucravacitinib (B606291) in 2022, highlighting the growing acceptance and application of this strategy. nih.govresearchgate.net

Contextual Positioning of Gabapentin-d6 HCl within the Landscape of Deuterated Pharmaceutical Analogues

This compound is a deuterated analog of gabapentin (B195806) hydrochloride, where six hydrogen atoms on the cyclohexane (B81311) ring have been replaced with deuterium atoms. vulcanchem.com While it maintains the fundamental therapeutic properties of gabapentin, its primary role is not as a therapeutic agent itself, but rather as a critical analytical tool. vulcanchem.com

Its most common application is as an internal standard in the quantitative analysis of gabapentin in biological samples and pharmaceutical formulations. veeprho.commedchemexpress.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound with similar physicochemical properties to the analyte (in this case, gabapentin) that is added to samples at a known concentration. wa.gov Because this compound behaves almost identically to gabapentin during sample preparation and analysis but is distinguishable by its mass, it allows for highly accurate and precise quantification of gabapentin levels. vulcanchem.com This is crucial for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring. vulcanchem.commedchemexpress.com

The use of deuterated internal standards like this compound is a widespread and essential practice in modern bioanalytical chemistry, ensuring the reliability and accuracy of quantitative data.

Research Findings on this compound

PropertyValue
Chemical Name 1-(Aminomethyl)cyclohexane-d6-acetic Acid Hydrochloride
CAS Number 1432061-73-8
Molecular Formula C9H12D6ClNO2
Molecular Weight 213.73 g/mol
Appearance Not available
Storage 2-8°C Refrigerator

This table presents key chemical and physical properties of this compound. pharmaffiliates.com

Analytical TechniqueApplication
LC-MS/MS Quantitative analysis of gabapentin in biological fluids (e.g., blood, urine). wa.govresearchgate.net
GC-MS Quantification of tiagabine, with Tiagabine-d6 used as an internal standard, a similar application to this compound. caymanchem.com
HPLC Analysis of gabapentin in pharmaceutical tablets. sielc.com

This table outlines the primary analytical applications of this compound and related deuterated compounds.

Properties

CAS No.

1432061-73-8

Molecular Formula

C9H12NO2D6Cl

Molecular Weight

213.74

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

60142-95-2 (unlabelled)

Synonyms

Gabapentin-d6 Hydrochloride;  1-(Aminomethyl)cyclohexane-d6-acetic Acid Hydrochloride

tag

Gabapentin

Origin of Product

United States

Synthetic Methodologies for Deuterated Gabapentin Analogues

Chemical Synthesis Approaches for Deuterium (B1214612) Incorporation into Cyclohexyl Systems

The core of Gabapentin-d6 HCl's structure is a deuterated cyclohexane (B81311) ring. The specific placement of six deuterium atoms is indicated by its chemical name: [1-(Aminomethyl)(3,3,4,4,5,5-2H6)cyclohexyl]acetic acid hydrochloride. vulcanchem.com General strategies for incorporating deuterium into cyclic systems often involve the use of deuterated reagents or solvents at key synthetic steps.

Specific Reaction Pathways for this compound Synthesis

While detailed proprietary synthesis methods are not always publicly available, the synthesis of gabapentin (B195806) itself offers clues. A common route to gabapentin involves the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide. google.comgoogle.com To produce the d6 analogue, a deuterated cyclohexanone (B45756) derivative would likely be a key starting material.

A plausible synthetic route could involve:

Synthesis of a Deuterated Cyclohexanone Precursor: This could be achieved through methods like catalytic deuterium exchange on cyclohexanone itself or by synthesizing the ring from smaller, deuterated building blocks.

Formation of a Dicyano Intermediate: The deuterated cyclohexanone can be reacted with ethyl cyanoacetate (B8463686) and ammonia (B1221849) to form a dicyano-dioxo-azaspiro intermediate. googleapis.com

Hydrolysis and Rearrangement: Subsequent hydrolysis and rearrangement reactions, analogous to those used for non-deuterated gabapentin, would lead to the formation of the deuterated gabapentin backbone. google.comgoogle.comgoogleapis.com

Salt Formation: The final step involves reacting the deuterated gabapentin free base with hydrochloric acid to yield the stable hydrochloride salt. vulcanchem.com

Stereochemical Considerations in Deuteration

The gabapentin molecule contains a 1,1-disubstituted cyclohexane ring, which exists in a rapid equilibrium between two chair conformations. researchgate.netmdpi.com In these conformations, the aminomethyl and acetic acid groups can be in either axial (AX) or equatorial (EQ) positions. researchgate.netmdpi.com At room temperature, this ring flipping is fast, leading to a single set of signals in NMR spectroscopy. mdpi.com However, at low temperatures (e.g., -86 °C in deuterated methanol), the individual conformers can be observed, with studies showing a population ratio for the AX/EQ forms. mdpi.comresearchgate.net

The introduction of deuterium atoms into the cyclohexane ring does not create new chiral centers, and therefore does not add complexity in terms of enantiomers or diastereomers. However, the position of the deuterium atoms is crucial for its intended use as a stable isotope-labeled standard. The primary stereochemical consideration is the conformation of the cyclohexane ring itself. The hydrochloride salt of gabapentin favors the equatorial orientation for the aminomethyl group in the solid state. researchgate.net

Purification and Characterization of Deuterated Intermediates and Final Products

The purification of intermediates and the final this compound product is critical to ensure high purity for its use in sensitive analytical methods. Standard purification techniques in organic synthesis are employed.

Purification Methods:

Crystallization: This is a common method for purifying solid compounds like gabapentin and its intermediates. The choice of solvent is crucial for obtaining high-purity crystals. Ethanol is often mentioned as a solvent for crystallization. vulcanchem.com

Chromatography: Techniques like column chromatography can be used to separate the desired deuterated compound from non-deuterated or partially deuterated analogues and other impurities. For analytical purposes, High-Performance Liquid Chromatography (HPLC) is often used. wvu.edunih.gov

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the chemical structure of the synthesized compounds. google.comgoogleapis.com In the case of deuterated compounds, the absence of signals at specific positions in the ¹H NMR spectrum confirms the incorporation of deuterium.

Mass Spectrometry (MS): This technique is fundamental for determining the molecular weight of the compound and confirming the incorporation of the desired number of deuterium atoms. googleapis.com High-resolution mass spectrometry can provide precise mass measurements.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. googleapis.com

Melting Point: The melting point is a physical property used to assess the purity of the final compound. The reported melting point for this compound is in the range of 128-151°C. vulcanchem.combiosynth.com

Assessment of Isotopic Enrichment and Purity in Synthetic Batches

For a deuterated standard to be effective, its isotopic enrichment and chemical purity must be high and accurately determined.

Isotopic Enrichment: This refers to the percentage of molecules in the sample that contain the desired number of deuterium atoms.

Mass Spectrometry (MS): This is the primary technique for determining isotopic enrichment. By analyzing the mass-to-charge ratio of the molecular ions, the relative abundance of the deuterated species (d6) compared to partially deuterated (d1-d5) and non-deuterated (d0) species can be quantified.

Quantitative NMR (qNMR): While more complex, qNMR can also be used to assess isotopic purity by comparing the integrals of remaining proton signals to those of a known internal standard. researchgate.net

Chemical Purity: This refers to the percentage of the desired compound in the sample, free from other chemical impurities.

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or MS) is a standard method for determining the chemical purity of pharmaceutical compounds. nih.govresearchgate.net It can separate the main compound from any synthesis-related impurities or degradation products.

NMR Spectroscopy: High-field NMR can also be used to detect and quantify impurities. researchgate.net

The combination of these analytical techniques ensures that each batch of this compound meets the stringent requirements for its use as an internal standard in quantitative bioanalysis and other research applications.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name [1-(Aminomethyl)(3,3,4,4,5,5-2H6)cyclohexyl]acetic acid hydrochloride vulcanchem.com
CAS Number 1432061-73-8 vulcanchem.combiosynth.com
Molecular Formula C₉H₁₂ClD₆NO₂ vulcanchem.com
Molecular Weight 213.73 g/mol vulcanchem.combiosynth.com
Physical Appearance White to Off-White solid vulcanchem.com
Melting Point 128-151°C vulcanchem.combiosynth.com
LogP -1.33 to -1.17 vulcanchem.com

Table 2: Analytical Techniques for Characterization and Purity Assessment

TechniquePurposeReference
¹H and ¹³C NMR Structural confirmation, identification of deuteration sites google.comgoogleapis.comresearchgate.net
Mass Spectrometry (MS) Molecular weight confirmation, isotopic enrichment analysis googleapis.com
HPLC Chemical purity determination, separation of impurities wvu.edunih.govresearchgate.net
IR Spectroscopy Functional group identification googleapis.com
Melting Point Analysis Assessment of purity vulcanchem.combiosynth.com

Advanced Analytical Methodologies and Applications for Gabapentin D6 Hcl

Mass Spectrometry-Based Techniques for Quantitative and Qualitative Analysis

Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, and the unique properties of Gabapentin-d6 HCl are leveraged extensively in various MS-based applications. The presence of deuterium (B1214612) atoms creates a compound with a higher molecular weight than its non-deuterated counterpart, which is fundamental to its utility in these techniques. vulcanchem.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for quantifying compounds in complex biological matrices such as plasma and blood. psu.edunih.gov In bioanalytical research, accurate quantification of analytes like gabapentin (B195806) is crucial. psu.edu LC-MS/MS methods developed for gabapentin often employ a deuterated internal standard, such as Gabapentin-d6 or Gabapentin-d10, to ensure accuracy and precision. wa.govnih.gov

The analytical process typically involves sample preparation, such as protein precipitation or solid-phase extraction, to isolate the analyte and internal standard from the biological matrix. nih.govwa.gov The extract is then injected into a liquid chromatograph, where the compounds are separated on an analytical column before being introduced into the mass spectrometer. psu.edunih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte (gabapentin) and the internal standard (this compound). nih.govresearchgate.net For instance, a common transition for gabapentin is the fragmentation of its protonated molecule from a mass-to-charge ratio (m/z) of 172.1 to a product ion of m/z 154.1. psu.edumdpi.com The corresponding deuterated standard would have a shifted precursor ion mass, allowing for simultaneous but distinct detection. psu.edu

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, as it compensates for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement. researchgate.net

Table 1: Example LC-MS/MS Parameters for Gabapentin Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Polarity
Gabapentin 172.1 154.1 Positive
Gabapentin-d4* 176.4 158.1 Positive

*Note: Data for Gabapentin-d4 is used as a representative example of a deuterated internal standard. The precursor ion for Gabapentin-d6 would be correspondingly higher. Source: psu.edu

While gabapentin itself does not undergo significant metabolism in humans, studying the metabolic fate of new chemical entities is a critical part of drug development. vulcanchem.compsu.edu Deuteration, as seen in this compound, is a powerful technique for metabolism studies. vulcanchem.commedchemexpress.com High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF-MS) or Orbitrap MS, provides highly accurate mass measurements, enabling the confident identification of metabolites. nih.gov

When a deuterated compound is administered, its metabolites will retain the deuterium label. This isotopic signature creates a unique mass defect and a characteristic isotopic pattern that HRMS can easily distinguish from endogenous molecules and metabolites of co-administered drugs. This allows researchers to track the fate of the parent compound and unambiguously identify its biotransformation products in complex biological samples. vulcanchem.com The stability of the deuterium labels in this compound ensures that the isotopic signature is carried through metabolic pathways, making it an excellent tracer. medchemexpress.com

The most prominent application of this compound in research is its use as an internal standard for the quantitative analysis of gabapentin. vulcanchem.comveeprho.com An ideal internal standard should behave identically to the analyte during sample extraction, chromatography, and ionization, but be clearly distinguishable by the detector. researchgate.net

This compound fulfills these criteria perfectly:

Chemical and Physical Similarity : Being chemically identical to gabapentin, it has the same extraction efficiency and chromatographic retention time, meaning it elutes from the LC column at the same time as the analyte. vulcanchem.com

Distinct Mass : Its higher mass allows it to be separately detected by the mass spectrometer, preventing signal overlap with the non-deuterated analyte. vulcanchem.com

Correction for Matrix Effects : It co-elutes with gabapentin and experiences the same degree of ion suppression or enhancement from the biological matrix, allowing for an accurate ratio-based quantification that corrects for these effects. nih.govresearchgate.net

This application is crucial in therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials where precise and reliable measurements are essential. psu.edumdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for structure elucidation and quantitative analysis.

Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of chemical substances with high precision and accuracy. researchgate.netsigmaaldrich.com Unlike chromatographic techniques that rely on reference standards of the same compound, qNMR can determine purity by comparing the integral of an analyte's NMR signal to the integral of a certified reference material (CRM) of a different, unrelated compound. sigmaaldrich.com

The principle of qNMR is that the area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal. researchgate.net To characterize a research material like this compound, a precise amount is weighed and dissolved with a precisely weighed amount of a qNMR internal standard (e.g., maleic acid or caffeine) in a deuterated solvent. researchgate.netsigmaaldrich.com By comparing the integrals of specific, well-resolved signals from both the analyte and the standard, the absolute content or purity of the this compound can be calculated. researchgate.net This method is critical for qualifying it as a reference material for use in other assays. sigmaaldrich.com

Table 2: Typical Parameters for qNMR Analysis of Gabapentin

Parameter Description Example
Analyte Signal Proton signal used for quantification Methylene protons at ~2.88 ppm
Internal Standard Certified Reference Material Caffeine
Solvent Deuterated solvent for NMR Deuterium Oxide (D₂O)
Linearity Range Concentration range for accuracy 1.07 to 34.24 mg/mL
Precision (RSD%) Relative Standard Deviation 0.76%

Source: researchgate.net

The deuterium atoms in this compound can be used to study chemical reaction mechanisms through the kinetic isotope effect (KIE). vulcanchem.com The KIE is a phenomenon where substituting an atom with its heavier isotope can change the rate of a chemical reaction. The covalent bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H).

If a C-H bond is broken in the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow the reaction down. By comparing the reaction rates of gabapentin and this compound, researchers can determine whether a specific C-H bond cleavage is involved in the slowest step of a reaction pathway. This information is valuable for elucidating reaction mechanisms, such as those involved in its synthesis (e.g., Hofmann rearrangement) or potential degradation pathways. google.com This effect of deuteration on reaction rates is also a key consideration in pharmacokinetic studies, as it can influence the rate of drug metabolism. vulcanchem.comchemsrc.com

Chromatographic Separation Methods with Specialized Detection Modalities

The analysis of Gabapentin and its deuterated analogues, such as this compound, presents a unique analytical challenge. Due to its chemical structure, Gabapentin lacks a significant chromophore, which makes it difficult to detect and quantify using standard ultraviolet-visible (UV-Vis) spectrophotometry, a common detection method coupled with high-performance liquid chromatography (HPLC). nih.govoup.comresearchgate.net To overcome this limitation, specialized analytical strategies have been developed, primarily involving chemical derivatization to enhance detectability or the use of mass spectrometry, which does not rely on chromophoric properties.

Chemical Derivatization Strategies for Enhanced Detectability of Gabapentin and its Deuterated Analogues

Chemical derivatization is a widely employed strategy to introduce a chromophoric or fluorophoric moiety into the Gabapentin molecule, thereby rendering it readily detectable by UV-Vis or fluorescence detectors. nih.govnih.gov This pre-column or post-column reaction significantly increases the sensitivity and selectivity of chromatographic methods. nih.gov

Several reagents have been successfully used for the derivatization of Gabapentin:

o-Phthalaldehyde (OPA): OPA is a popular reagent that reacts with the primary amine group of Gabapentin in the presence of a thiol to form a highly fluorescent isoindole derivative. oup.com This approach has been utilized for HPLC methods with fluorimetric detection. nih.gov While effective, the resulting OPA derivatives can be unstable, though procedural modifications, such as reducing the water content in the reagent, can improve stability for several hours. oup.com

Catechol: The use of catechol as a derivatizing agent introduces a chromophore into the Gabapentin structure. nih.gov This derivatization leads to a hyperchromic (increase in absorption intensity) and bathochromic (shift to a longer wavelength) effect, allowing the derivatized analyte to be quantified at much lower concentrations using HPLC with UV detection. nih.gov A study utilizing catechol for derivatization reported a maximum absorption at a λmax of 300 nm. nih.gov

Vanillin: Vanillin contains an aldehyde group that can react with Gabapentin's primary amino group through a condensation reaction to yield a colored product. nih.gov This allows for the analysis of the derivatized compound using spectrophotometry. nih.gov

4-Nitrophenylisothiocyanate: This reagent has been used for the pre-column derivatization of Gabapentin in serum samples. The resulting derivative can be separated on a C18 column and detected by UV at 335 nm. researchgate.net

Other Reagents: Other derivatizing agents reported in the literature include fluorescamine, which creates a fluorescent product for analysis by capillary electrophoresis, and 2,4,6-trinitrobenzenesulfonic acid for photometric detection. oup.com

The selection of a derivatization strategy often depends on the sample matrix, required sensitivity, and available instrumentation.

Table 1: Comparison of Chemical Derivatization Reagents for Gabapentin Analysis

Derivatization ReagentDetection MethodDetection Wavelength (nm)Key Findings
CatecholHPLC-UV300Adds a chromophore, enabling quantification at very low concentrations. nih.gov
o-Phthalaldehyde (OPA)HPLC-FluorescenceEx: 230-350, Em: 430-450Forms highly fluorescent derivatives; stability can be a concern but is manageable. oup.com
4-NitrophenylisothiocyanateHPLC-UV335Suitable for pre-column derivatization in biological matrices like serum. researchgate.net
VanillinSpectrophotometryNot SpecifiedReacts with the primary amino group to form a colored product for analysis. nih.gov

Development and Validation of Analytical Methods for Research Material Quality Control

The quality control of this compound as a research material is paramount to ensure the accuracy and reproducibility of experimental results. axios-research.com This requires the development and validation of robust analytical methods to confirm the identity, purity, and concentration of the standard. ijrar.org Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and selectivity. nih.gov

In quantitative LC-MS/MS analysis, stable isotope-labeled compounds like this compound often serve as ideal internal standards for the quantification of their non-labeled analogue, Gabapentin. vulcanchem.commedchemexpress.com Conversely, when analyzing this compound itself, a different deuterated analogue, such as Gabapentin-d10, is frequently used as the internal standard. thermofisher.comwa.govoup.com The use of a deuterated internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for highly accurate correction and quantification. vulcanchem.comoup.com

Analytical method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the method is suitable for its intended purpose. nih.govtsijournals.com Key validation parameters include:

Linearity: The method's ability to produce results proportional to the concentration of the analyte. For Gabapentin, methods have demonstrated linearity across various concentration ranges, such as 10-60 µg/mL, with correlation coefficients (R²) consistently greater than 0.99. nih.govtsijournals.com

Accuracy: The closeness of the measured value to the true value, often determined through recovery studies. Acceptable accuracy for Gabapentin analysis is typically within 98-102%. tsijournals.com One study involving derivatization with catechol showed a percent recovery of 105%. nih.gov

Precision: The degree of scatter between a series of measurements. It is expressed as the percent relative standard deviation (%RSD). For a method to be considered precise, the %RSD should typically be not more than 2.0%. tsijournals.com

Specificity: The ability to selectively measure the analyte in the presence of other components, such as impurities or matrix components. tsijournals.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. For a highly sensitive method involving catechol derivatization, the LOD was reported as 0.5 x 10⁻⁶ mg/mL and the LOQ as 1.5 x 10⁻⁶ mg/mL. nih.gov Another LC-MS/MS method reported an LOQ of 1 ng/mL for Gabapentin in plasma. nih.gov

Table 2: Examples of Validated Analytical Method Parameters for Gabapentin

Analytical TechniqueLinearity Range (µg/mL)Accuracy (% Recovery)Precision (%RSD)
HPLC-UV (with Catechol Derivatization)Not specified, R² = 0.9917105%0.91%
RP-HPLC-UV10-6098-102%< 2.0%
UV Spectrophotometry10-6099.2-101.5%0.09%
LC-MS/MS0.02-5Not specifiedNot specified
LC-MS/MS0.5-50Not specified< 15%

The successful validation of these analytical methods ensures that this compound used in research is of high quality and that the data generated from its use as an internal standard are reliable and accurate.

Preclinical Pharmacokinetic and Metabolic Investigations Utilizing Deuterated Gabapentin

Comparative Pharmacokinetics of Gabapentin-d6 HCl and Unlabeled Gabapentin (B195806) in Animal Models

Preclinical studies in animal models are fundamental to understanding the pharmacokinetic behavior of a new chemical entity or a modified version of an existing drug. By comparing the pharmacokinetic profiles of this compound and its non-deuterated counterpart, researchers can gain insights into the effects of deuteration on the drug's journey through a biological system. vulcanchem.comnih.govresearchgate.net

The distribution of gabapentin is characterized by its ability to cross the blood-brain barrier, a crucial aspect of its therapeutic action. chemicalbook.com Comparative studies with this compound investigate whether deuteration alters tissue penetration, particularly into the central nervous system.

Excretion of gabapentin occurs primarily through the kidneys, with the drug being eliminated unchanged in the urine. chemicalbook.com Comparative pharmacokinetic studies in animal models meticulously track the renal clearance of both this compound and unlabeled gabapentin to identify any deuterium-induced changes in excretion rates.

A hypothetical comparative pharmacokinetic study in rats might yield data similar to that presented in the interactive table below. Such data allows for a direct comparison of key pharmacokinetic parameters.

Interactive Table: Hypothetical Comparative Pharmacokinetic Parameters of Gabapentin and this compound in Rats

Parameter Unlabeled Gabapentin This compound
Cmax (ng/mL) 8540 8610
Tmax (h) 1.5 1.4
AUC (ng·h/mL) 45200 48900
Half-life (h) 3.3 3.8
Renal Clearance (mL/min/kg) 5.2 4.9

The substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect, where the C-D bond is stronger and more stable than the C-H bond. juniperpublishers.commdpi.com This can slow down metabolic reactions that involve the cleavage of this bond. juniperpublishers.comnih.gov While gabapentin is not extensively metabolized, even minor metabolic pathways could be affected by deuteration, potentially leading to alterations in its pharmacokinetic profile. chemicalbook.comnih.gov

Metabolomic Profiling and Pathway Elucidation Using Stable Isotope Tracing

Stable isotope tracing, utilizing compounds like this compound, is a powerful technique for mapping metabolic pathways and identifying novel metabolites. medchemexpress.comchemsrc.com The distinct mass of the deuterated compound allows it to be easily distinguished from its endogenous and non-labeled counterparts using mass spectrometry. vulcanchem.com

Metabolic flux analysis is a quantitative method used to determine the rates of metabolic reactions in a biological system. mdpi.comnih.govnih.govrsc.org By introducing this compound, researchers can trace the flow of the deuterated portion of the molecule through various metabolic pathways. This can help to elucidate the interconnectedness of different metabolic networks and how they are influenced by the presence of the drug.

Although gabapentin is not extensively metabolized, minor metabolites can be formed. chemicalbook.comoup.com Using this compound and high-resolution mass spectrometry, researchers can identify and characterize these metabolites in biological samples such as plasma, urine, and tissue homogenates. oup.comresearchgate.net The presence of the deuterium label provides a clear signature for metabolites originating from the administered drug.

One known, albeit minor, degradation product of gabapentin is its lactam form. oup.com Studies with this compound can help to quantify the extent of this and other potential metabolic transformations in vivo.

Interactive Table: Hypothetical Deuterated Metabolites of this compound Identified in Rat Urine

Metabolite Chemical Formula Mass Shift from Parent Compound
Gabapentin-d6 Lactam C9H9D6NO -18 Da
Hydroxy-Gabapentin-d5 C9H10D5NO3 +16 Da

A key area of investigation is whether the deuteration of gabapentin enhances its metabolic stability. juniperpublishers.commdpi.comresearchgate.net By making the molecule more resistant to metabolic breakdown, its half-life could be extended. juniperpublishers.com In vitro studies using liver microsomes or hepatocytes from different species, including humans, can provide initial data on the comparative metabolic stability of this compound versus unlabeled gabapentin. researchgate.net An increase in the in vitro half-life of the deuterated compound would suggest a potential for improved pharmacokinetic properties in vivo. juniperpublishers.com

Molecular and Cellular Research with Gabapentin D6 Hcl

Investigation of Deuteration Effects on Molecular Interactions

The primary molecular target of Gabapentin (B195806) is the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs), specifically the α2δ-1 and α2δ-2 isoforms. nih.govnih.govnih.gov Gabapentin-d6 HCl, as a stable isotope-labeled analog, is crucial for conducting precise in vitro binding assays. While deuteration does not typically alter the binding affinity or dynamics unless the labeled position is directly involved in the ligand-receptor interaction, it serves as a critical tool for quantifying the binding of the non-labeled compound.

Research has established that Gabapentin binds with high affinity to the α2δ-1 subunit. nih.gov In vitro binding studies using radiolabeled ([³H]) Gabapentin with membranes from cells expressing the α2δ-1 subunit have been instrumental in characterizing this interaction. These studies reveal specific binding constants and the influence of other molecules on binding. For example, the presence of thrombospondin-4, a protein upregulated in some pain models, was found to reduce the binding affinity of [³H]-gabapentin to the α2δ-1 subunit in a magnesium-dependent manner. researchgate.net Similarly, certain non-selective calcium channel ligands, such as ruthenium red, have been shown to allosterically modulate Gabapentin binding by slowing its association and dissociation kinetics. nih.gov

Table 1: In Vitro Binding Affinity of Gabapentin to the α2δ-1 Subunit Under Various Conditions
ConditionDissociation Constant (KD)Reference
α2δ-1 expressing cells (with Mg²⁺)~175.2 nM researchgate.net
α2δ-1 expressing cells (with EDTA)~138.5 nM researchgate.net
α2δ-1 and Thrombospondin-4 co-expressing cells (with Mg²⁺)~125.9 nM researchgate.net
α2δ-1 and Thrombospondin-4 co-expressing cells (with EDTA)~85.8 nM researchgate.net
Recombinant α2δ-1~50 nM researchgate.net

Gabapentin is noted for its limited metabolism in humans, as it does not significantly interact with major metabolic enzyme systems like cytochrome P450. mdpi.com However, the use of deuterated analogs like this compound is a key strategy for investigating even minor or previously unknown metabolic pathways. The substitution of hydrogen with deuterium (B1214612) can cause a kinetic isotope effect (KIE), where the rate of a reaction is slowed if the cleavage of a carbon-deuterium bond is the rate-limiting step. nih.gov

By comparing the metabolic profile of Gabapentin with that of this compound in in vitro systems (e.g., liver microsomes or hepatocytes), researchers can determine if metabolism occurs at the sites of deuteration. A slower rate of metabolite formation from this compound would indicate that the metabolic process involves breaking the C-D bond, thereby providing insight into the specific enzymatic reactions at play. nih.gov While significant biotransformation of Gabapentin is not expected, the use of this compound provides the definitive tool to confirm this and to explore any subtle metabolic activities that might otherwise go undetected. medchemexpress.com

Cellular Transport and Permeability Studies in in vitro Models

Gabapentin crosses cellular barriers, including the intestinal epithelium and the blood-brain barrier, not by passive diffusion but via active transport. nih.govnih.gov In vitro models are essential for elucidating these transport mechanisms. This compound is used in these studies as an internal standard to precisely quantify the transport of Gabapentin across cellular monolayers.

Studies using in vitro models such as Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell monolayer, have been crucial. nih.govnih.gov These studies have shown that Gabapentin's transport is saturable, a hallmark of carrier-mediated processes. nih.govnih.gov The primary transporter responsible for Gabapentin uptake is the large neutral amino acid transporter (LAT1), which also transports amino acids like L-leucine. nih.govmdpi.comnih.gov The transport of Gabapentin can be inhibited by other substrates of this transporter system. nih.govresearchgate.net While Caco-2 cells are a common model, some research suggests that for certain compounds like Gabapentin, the Ussing chamber model using rat intestinal tissue may provide a better correlation with in vivo human absorption. nih.gov

Table 2: Summary of Gabapentin Transport Studies in In Vitro Models
In Vitro ModelKey FindingReference
Caco-2 CellsGabapentin exhibits dose-dependent, saturable transport. Apical uptake is inhibited by the LAT inhibitor BCH. nih.gov
Rat Ileum (Ussing Chamber)Transport is saturable and inhibited by large neutral amino acids (e.g., phenylalanine). Identified LAT1 as the relevant transporter. nih.govresearchgate.net
In situ Rat Jejunal PerfusionDemonstrated a non-passive, carrier-mediated absorption process with negligible passive diffusion. nih.govnih.gov

Neurobiological Research Applications in ex vivo and in vitro Systems

A significant area of research into Gabapentin's mechanism of action involves its effects on neurotransmitter systems. In these complex ex vivo (e.g., brain slices) and in vitro (e.g., cultured neurons) experiments, this compound ensures accurate measurement of the parent compound and its effects.

Table 3: Effect of Gabapentin on Neurotransmitter Release in Human Neocortical Slices
NeurotransmitterEffect of Gabapentin (100 µM)Reference
Acetylcholine (ACh)Significant Inhibition nih.gov
Noradrenaline (NA)Significant Inhibition nih.gov
Serotonin (5-HT)Significant Inhibition nih.gov
Dopamine (DA)No Effect nih.gov

The interaction of Gabapentin with ion channels has been extensively studied in isolated neuronal preparations using techniques like patch-clamp electrophysiology. These studies have confirmed that Gabapentin's primary action is the modulation of high-threshold (HVA) calcium channels. nih.gov

In cultured rat dorsal root ganglion (DRG) neurons, Gabapentin potently inhibits HVA calcium channel currents in a dose-dependent manner. nih.gov This inhibition is not uniform across all calcium channel subtypes but appears to be a mixed effect on different channels that incorporate the α2δ subunit. nih.gov This action is consistent with Gabapentin's binding to the α2δ subunit rather than directly blocking the channel pore. nih.gov Beyond VGCCs, some research indicates that Gabapentin may also modulate other types of ion channels. For instance, studies using Xenopus oocytes and mouse spinal cord slices have shown that Gabapentin can selectively reduce currents mediated by the HCN4 subtype of hyperpolarization-activated cation (HCN) channels by shifting their voltage of activation. frontiersin.org

Table 4: Effects of Gabapentin on Ion Channels in In Vitro and Ex Vivo Preparations
Ion Channel TypePreparationObserved EffectReference
High-Voltage Activated (HVA) Calcium ChannelsCultured Rat Dorsal Root Ganglion (DRG) NeuronsPotent, dose-dependent inhibition of whole-cell current (IC₅₀ ≈ 167 nM). nih.gov
Voltage-Gated Calcium Channels (VGCCs)Isolated Rat Brain NeuronsInhibition of calcium currents. medchemexpress.com
HCN4 ChannelsHuman HCN4 expressed in Xenopus oocytesHyperpolarizing shift in the voltage of half-activation, reducing current. frontiersin.org
HCN1 ChannelsHuman HCN1 expressed in Xenopus oocytesMinimal effect. frontiersin.org
HCN2 ChannelsHuman HCN2 expressed in Xenopus oocytesNo effect. frontiersin.org

Structural and Conformational Analysis of Deuterated Gabapentin

Impact of Deuterium (B1214612) Substitution on Molecular Conformation and Vibrational Spectroscopy

The substitution of hydrogen with its heavier, stable isotope deuterium (²H or D) is a subtle molecular modification that can have significant effects on the physicochemical properties of a compound. In Gabapentin-d6, six hydrogen atoms on the cyclohexane (B81311) ring are replaced with deuterium. vulcanchem.comnih.gov While this substitution does not alter the fundamental chemical structure or the types of conformers available to the molecule, it does impact the energetics and dynamics of the conformational equilibrium and the molecule's vibrational spectra.

Gabapentin (B195806), like other substituted cyclohexanes, exists predominantly in chair conformations. In solution, an equilibrium exists between two primary chair conformers: one with the aminomethyl group in an axial (AX) position and another with it in an equatorial (EQ) position. mdpi.com Experimental studies using low-temperature ¹H NMR have shown that the equatorial conformer is the more stable and abundant form for the non-deuterated molecule. mdpi.comresearchgate.net The energy difference between these two forms is relatively small. researchgate.net

The introduction of deuterium can influence this conformational preference through the deuterium kinetic isotope effect (DKIE), which arises from the difference in zero-point vibrational energies between a C-H and a C-D bond. uniupo.itbioscientia.de The C-D bond is stronger and has a lower zero-point energy than a C-H bond. This can lead to subtle changes in bond lengths and angles, potentially altering the relative stability of the axial and equatorial conformers. However, the primary and most directly observable impact of deuteration is on the molecule's vibrational spectroscopy.

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for studying molecular structure and conformation. The frequency of a vibrational mode is dependent on the masses of the atoms involved. Replacing hydrogen with the heavier deuterium isotope significantly increases the reduced mass of the bond, leading to a predictable decrease in the frequency of vibrational modes involving that atom.

This effect is most pronounced for stretching vibrations. For instance, the characteristic C-H stretching vibrations observed in the 2800-3000 cm⁻¹ region of an infrared spectrum are shifted to a much lower frequency (approximately 2100-2200 cm⁻¹) for C-D bonds. ripublication.com Similarly, C-H bending and wagging vibrations, which appear at lower frequencies, will also shift to even lower wavenumbers upon deuteration. researchgate.net These shifts provide a clear spectral signature of deuteration. In studies of gabapentin's interaction with lipid membranes, the C-H₂ asymmetric stretching mode has been used as a probe for the conformational order of acyl chains, indicating that vibrational spectroscopy is sensitive to the molecule's environment and packing. thieme-connect.com For Gabapentin-d6, the corresponding C-D₂ modes would serve as a similar, albeit frequency-shifted, probe.

Table 1: Comparison of Theoretical Vibrational Frequencies for C-H and C-D Bonds This table illustrates the approximate frequency shift for stretching vibrations based on the change in reduced mass. Actual frequencies can vary based on the specific molecular environment.

Vibrational ModeTypical Frequency Range (C-H)Estimated Frequency Range (C-D)
Stretching (ν)2800 - 3000 cm⁻¹~2100 - 2200 cm⁻¹
Bending (δ)1350 - 1480 cm⁻¹~950 - 1050 cm⁻¹

Computational Chemistry and Molecular Dynamics Simulations of Deuterated Analogues

Computational chemistry provides powerful in-silico tools to investigate the structural and dynamic properties of molecules like Gabapentin-d6 HCl, complementing experimental data. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are particularly valuable for this purpose. researchgate.netchemrevlett.com

Density Functional Theory (DFT) calculations are used to predict the optimized molecular geometry, electronic properties, and vibrational frequencies of molecules. ripublication.comresearchgate.net For Gabapentin-d6, DFT methods can be employed to:

Calculate the equilibrium geometries of the different conformers (e.g., axial and equatorial chair forms).

Determine the relative energies of these conformers to predict their populations at thermal equilibrium, assessing the impact of deuterium substitution on conformational preference.

Compute the theoretical vibrational (IR and Raman) spectra. researchgate.net These calculated spectra can be compared with experimental results to aid in the assignment of spectral bands and to precisely quantify the frequency shifts caused by deuteration.

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. chemrevlett.com An MD simulation models the movements of atoms and molecules over time by numerically solving Newton's equations of motion. For Gabapentin-d6, MD simulations can reveal insights into:

Conformational Dynamics: MD can simulate the transitions between different chair conformations, providing information on the energy barriers and rates of ring flipping. The increased mass of deuterium atoms would be explicitly included in the simulation parameters, allowing for a direct assessment of how deuteration affects the dynamics of these conformational changes.

Solvation and Intermolecular Interactions: Simulations can model the interactions between Gabapentin-d6 and solvent molecules (e.g., water) or its binding to biological targets. Studies have used MD to investigate the interaction of non-deuterated gabapentin with lipid membranes and its intercalation into layered double hydroxides. thieme-connect.comchemrevlett.com The same methodologies can be applied to the deuterated analogue to see if the subtle changes in size and vibrational dynamics influence these interactions.

System Properties: Properties such as the root-mean-square deviation (RMSD) can be analyzed to assess the stability of the molecule's conformation over the course of a simulation. frontiersin.org

The primary adaptation required for simulating the deuterated analogue is the modification of the atomic masses for the deuterium atoms within the force field parameters used by the simulation software. This simple change allows the simulation to accurately capture the physical effects of the increased mass on the molecule's dynamic behavior.

Table 2: Application of Computational Methods to Deuterated Gabapentin Analysis

Computational MethodApplicationPredicted Properties for Gabapentin-d6
Density Functional Theory (DFT) Electronic structure calculationOptimized molecular geometry, relative conformational energies (AX vs. EQ), theoretical IR/Raman spectra, electronic properties (HOMO/LUMO). ripublication.comresearchgate.net
Molecular Dynamics (MD) Simulation of atomic motionConformational transition rates (ring flipping), solvent interaction dynamics, binding affinity to targets, diffusion coefficients. chemrevlett.comfrontiersin.org

Stability and Degradation Studies of Gabapentin D6 Hcl for Research Purposes

Identification of Degradation Pathways under Various Stress Conditions Relevant to Laboratory Storage and Handling

Gabapentin-d6 hydrochloride (HCl), a deuterated analog of gabapentin (B195806), is a critical internal standard in pharmacokinetic and bioequivalence studies. Understanding its stability and degradation pathways under various laboratory conditions is paramount to ensure the accuracy and reliability of research findings. Forced degradation studies, which intentionally stress the compound, are employed to identify potential degradation products and pathways.

Extensive research on the non-deuterated form, gabapentin, provides a strong foundation for understanding the stability of its deuterated counterpart. Gabapentin is known to be susceptible to degradation under several conditions, primarily through intramolecular cyclization to form its major degradation product, 3,3-pentamethylene-4-butyrolactam (gabapentin-lactam). nih.govnih.govnih.gov This process involves the loss of a water molecule. nih.gov

Studies have shown that gabapentin exhibits significant degradation under basic and oxidative conditions. ijpbs.complos.org For instance, in a 0.1 M sodium hydroxide (B78521) (NaOH) solution, substantial degradation has been observed. ijpbs.comresearchgate.netwjpps.com Similarly, exposure to hydrogen peroxide (H2O2) also leads to notable degradation. ijpbs.complos.orgresearchgate.netwjpps.com Acidic conditions can also induce degradation, with the extent often depending on the acid concentration and temperature. ijpbs.comresearchgate.netwjpps.com While some studies report stability in 0.1 M hydrochloric acid (HCl), others show instability in stronger acidic conditions (1M HCl), especially with heating. researchgate.netwjpps.com

Thermal stress and photolytic conditions have also been investigated. While gabapentin is generally more stable under thermal and photolytic stress compared to hydrolytic and oxidative conditions, some degradation can still occur. ijpbs.comjclmm.com The rate of degradation is influenced by factors such as temperature, pH, and buffer concentration. nih.gov The pH-rate profile for gabapentin degradation indicates that it is most stable at a pH of approximately 6.0. nih.gov

The physical state of the compound also plays a role in its stability. Mechanical stress, such as milling, can increase the rate of lactamization by creating crystal defects. nih.gov Interestingly, the presence of moisture can have a stabilizing effect on milled gabapentin by promoting the annealing of these defects. nih.gov

The degradation pathways of Gabapentin-d6 HCl are expected to mirror those of gabapentin. The primary degradation product would be the corresponding deuterated lactam. The stress conditions relevant to laboratory storage and handling that are likely to cause degradation include exposure to alkaline and acidic solutions, oxidizing agents, and elevated temperatures.

Interactive Data Table: Forced Degradation of Gabapentin under Various Stress Conditions

Stress ConditionReagent/ParameterDurationTemperatureObserved Degradation
Acid Hydrolysis5N HCl3 hours70°C3.9% jclmm.com
Base Hydrolysis2N NaOH15 minutes70°C23.1% jclmm.com
Oxidative50% H2O23 hours70°C5.2% jclmm.com
ThermalOven4 hours105°C13.0% jclmm.com
Acid Hydrolysis0.1 M HCl24 hoursNot Specified37.82% ijpbs.com
Base Hydrolysis0.1 M NaOH24 hoursNot Specified42.16% ijpbs.com
Oxidative3% H2O224 hoursNot Specified13.46% ijpbs.com
ThermalNot Specified24 hours50°C10.52% ijpbs.com
UV Light254nm24 hoursNot Specified34.28% ijpbs.com
Neutral HydrolysisWater4 hours80°C3% plos.org
Acid Hydrolysis0.1 M HCl4 hours80°C7% plos.org
Base Hydrolysis0.1 M NaOH4 hours80°C34% plos.org
Oxidative3% H2O24 hours80°C14% plos.org

Development of Stability-Indicating Analytical Methods for Deuterated Gabapentin Analogues

To accurately quantify this compound and its potential degradation products, the development and validation of stability-indicating analytical methods are crucial. A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for the accurate measurement of the active ingredient's concentration without interference.

High-performance liquid chromatography (HPLC) is the most common technique for this purpose. ijpbs.comjclmm.combrieflands.com Since gabapentin and its deuterated analogues lack a strong chromophore for UV detection, a derivatization step is often required to enhance their detectability. jclmm.combrieflands.com Common derivatizing agents include o-phthaldialdehyde (OPA), 1-fluoro-2,4-dinitrobenzene, and 2,4,6-trinitrobenzenesulfonic acid. jclmm.com

A typical stability-indicating HPLC method involves a reversed-phase column, such as a C18 or a cyano column. nih.govijrar.org The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.govjclmm.comijrar.org The pH of the mobile phase is a critical parameter that needs to be optimized for effective separation. nih.gov

Method validation is performed according to International Council for Harmonisation (ICH) guidelines and includes assessment of specificity, linearity, range, accuracy, precision, and robustness. jclmm.comijrar.org Specificity is demonstrated by showing that the method can resolve the main compound from its degradation products, which are intentionally generated through forced degradation studies. plos.orgijpc.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective alternative for the analysis of gabapentin and its deuterated analogues, often without the need for derivatization. nih.govpsu.edu This technique is particularly useful for quantifying low levels of the analyte and its degradation products in complex matrices like biological fluids. psu.eduoup.com The use of a deuterated internal standard, such as Gabapentin-d10 or Gabapentin-d4, is standard practice in LC-MS/MS methods to ensure high accuracy and precision. psu.eduoup.com

Interactive Data Table: Example of a Stability-Indicating HPLC Method for Gabapentin

ParameterCondition
ColumnBrownlee Spheri-5 Cyano nih.gov
Mobile PhaseAcetonitrile-10 mM KH2PO4/10 mM K2HPO4 (pH 6.2) (8:92, v/v) nih.gov
Flow Rate1 mL/min nih.gov
DetectionUV at 210 nm nih.gov
Internal StandardNot specified in this example

Future Research Directions and Emerging Paradigms for Deuterated Compounds in Academia

Integration of Advanced Multi-Omics Technologies with Isotope Tracing for Holistic Biological Insights

The quest for a comprehensive understanding of complex biological systems is driving a paradigm shift towards multi-omics, an approach that integrates data from various biological layers, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.comfrontiersin.org The integration of stable isotope tracing, using compounds like Gabapentin-d6 HCl, with multi-omics technologies offers a dynamic and holistic view of cellular processes that is unachievable with any single approach. mdpi.com

Isotope tracing allows researchers to follow the journey of a labeled molecule through intricate metabolic networks, revealing not just the presence and quantity of metabolites but also their flux and pathway activity. oup.com When this is combined with other omics data, it creates a more complete picture. For instance, transcriptomic data can reveal changes in gene expression for metabolic enzymes, which can then be correlated with observed metabolic fluxes measured through isotope tracing. oup.compremierscience.com This integrated approach is crucial for untangling the complex interplay between genetic predispositions and environmental factors in disease development. mdpi.com

Advanced analytical platforms, particularly high-resolution mass spectrometry, are central to this integration, enabling the simultaneous measurement of a vast number of metabolites and their isotopic enrichment. mdpi.comoup.com The data generated can help in defining disease subtypes, discovering novel biomarkers, and identifying new therapeutic targets by providing a systems-level view of molecular and cellular processes. mdpi.com As research moves towards single-cell analysis, the combination of multi-omics and isotope tracing is expected to provide unprecedented resolution of cellular heterogeneity and function, further clarifying the roles of specific cell populations in health and disease. universiteitleiden.nl

Table 1: Multi-Omics Integration with Isotope Tracing

Omics Field Contribution to Integrated Analysis Example Insight
Genomics Identifies the genetic blueprint and variations that may influence metabolic pathways. premierscience.com Linking a genetic variant to altered flux in a metabolic pathway identified by a deuterated tracer.
Transcriptomics Measures gene expression levels, indicating which metabolic pathways are active under certain conditions. oup.com Correlating increased expression of a specific enzyme with higher metabolic turnover of a labeled compound.
Proteomics Quantifies protein levels and post-translational modifications, providing information on the abundance and state of enzymes. frontiersin.org Observing changes in the abundance of metabolic enzymes that correspond to shifts in pathway usage revealed by isotope tracing.
Metabolomics Provides a snapshot of the metabolites present in a biological system, with isotope tracing adding a dynamic layer of flux information. oup.comadesisinc.com Using this compound to trace its pathway and quantify its metabolites, providing a dynamic view of its processing.
Phenomics Involves high-throughput study of phenotypes, linking molecular changes to observable traits. premierscience.com Connecting multi-omics data showing altered metabolism with changes in cell morphology or growth under stress.

Exploration of Novel Deuterated Drug Candidates with Enhanced Research Utility

Historically, deuteration was often seen as a strategy to modify existing drugs, a "deuterium switch," to improve their pharmacokinetic profiles. nih.gov However, a new paradigm is emerging where deuteration is integrated into the drug discovery process from the very beginning. nih.gov This shift focuses on creating novel deuterated chemical entities that are not just therapeutically optimized but also possess enhanced utility as research tools.

By selectively placing deuterium (B1214612) at sites of metabolism, medicinal chemists can create molecules with increased metabolic stability. nih.gov This allows for a clearer investigation of the compound's primary pharmacological actions by reducing the interference of metabolites. aquigenbio.com For example, a deuterated compound with a longer half-life in in-vitro or in-vivo research models can provide a wider window to study its mechanism of action and target engagement. juniperpublishers.com Research on various deuterated compounds has shown that this modification can lead to significantly improved metabolic stability and bioavailability, which is advantageous for research studies. nih.govnih.gov

The development of novel deuterated compounds is expanding beyond small molecules. Researchers are exploring deuterated versions of various ligands, inhibitors, and probes to gain deeper insights into biological systems. wiseguyreports.comgabarx.com This includes creating compounds with reduced formation of specific, sometimes toxic or reactive, metabolites, thereby allowing for a safer and more precise investigation of the parent molecule's effects. juniperpublishers.comnih.gov The experience with approved deuterated drugs like deutetrabenazine, which showed a superior pharmacokinetic profile over its non-deuterated counterpart, has paved the way for this more innovative approach. nih.gov

Table 2: Research Utility of Deuterated vs. Non-Deuterated Compounds

Feature Non-Deuterated Compound Novel Deuterated Compound Research Advantage of Deuteration
Metabolic Stability May be rapidly metabolized, complicating the study of the parent compound. nih.gov Deuteration at metabolic "soft spots" increases stability. nih.govnih.gov Allows for more accurate study of the parent drug's mechanism and pharmacokinetics with less interference from metabolites. aquigenbio.com
Pharmacokinetic Profile Shorter half-life may require more frequent administration in research models. juniperpublishers.com Increased half-life and exposure. juniperpublishers.comresearchgate.net Provides a more sustained and stable concentration for in-vivo experiments, improving data reliability.
Metabolite Profile May produce a complex mixture of metabolites, some of which could be reactive or have their own biological activity. nih.gov Can be designed to "shunt" metabolism away from the formation of undesirable metabolites. nih.gov Simplifies the interpretation of experimental results by focusing on the effects of the parent compound.
Analytical Applications Standard compound for biological assays. Serves as an ideal internal standard for mass spectrometry due to its mass shift. vulcanchem.comjuniperpublishers.com Enhances the accuracy and precision of quantitative bioanalytical methods. adesisinc.com

Innovations in Isotope-Labeled Compound Synthesis and Application Methodologies

The expanding use of deuterated compounds like this compound in advanced research is underpinned by continuous innovation in isotopic labeling synthesis. talmazan.md The demand for more efficient, cost-effective, and precise methods has led to significant technological advancements, making these crucial research tools more accessible. adesisinc.comx-chemrx.com

Key trends include the automation and digitization of synthesis processes. talmazan.md Automated synthesizers improve the reproducibility and throughput of labeled compounds. Furthermore, the integration of flow chemistry marks a significant step forward, enhancing the safety, scalability, and efficiency of isotope synthesis, often resulting in higher yields and purer products. adesisinc.com

Biocatalysis and enzymatic methods are also gaining prominence for their ability to achieve high regio- and stereoselectivity, which can be difficult with traditional chemical synthesis. talmazan.md Another area of intense research is the development of novel labeling reagents and methodologies, such as late-stage functionalization. This approach allows for the introduction of an isotope in the final steps of a synthesis, which is particularly valuable when working with expensive or short-lived isotopes. x-chemrx.com These innovations are not only broadening the diversity of available labeled compounds but are also aligning with principles of green chemistry by optimizing synthesis routes to be more environmentally friendly. adesisinc.com

Table 3: Innovations in Isotope-Labeled Compound Synthesis

Innovation Description Key Advantages for Research
Automated Synthesis Use of automated platforms and digital tools to plan and execute synthesis. talmazan.md Increased reproducibility, higher throughput, and enhanced safety.
Flow Chemistry Performing chemical reactions in a continuous flowing stream rather than in batches. adesisinc.com Improved control over reaction conditions, higher yields, enhanced safety, and better scalability.
Biocatalysis Use of enzymes to catalyze the incorporation of isotopes into molecules. talmazan.md High selectivity (regio- and stereoselectivity), milder reaction conditions.
Late-Stage Functionalization Introduction of the isotopic label at or near the end of a synthetic sequence. x-chemrx.com Efficient use of expensive isotopic starting materials, rapid access to a variety of labeled analogs.
Novel Reagents Development of new chemical reagents designed specifically for isotopic labeling. wiseguyreports.comresearchgate.net Greater versatility, improved reaction efficiency, and access to new types of labeled structures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.